4-(Di(1H-indol-3-yl)methyl)phenol
Overview
Description
4-(Di(1H-indol-3-yl)methyl)phenol, also known as DIM-C-pPhOH or C-DIM8, is a chemical compound with the molecular formula C23H18N2O . It has a molecular weight of 338.4 g/mol . The compound appears as a white to light orange to yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 4-(Di(1H-indol-3-yl)methyl)phenol consists of two indole rings attached to a phenol group via a methylene bridge . The IUPAC name for this compound is 4-[bis (1 H -indol-3-yl)methyl]phenol .Physical And Chemical Properties Analysis
4-(Di(1H-indol-3-yl)methyl)phenol has a molecular weight of 338.4 g/mol and a topological polar surface area of 51.8 Ų . It has three hydrogen bond donors and one hydrogen bond acceptor . The compound is solid at 20°C and should be stored under inert gas at -20°C . It is sensitive to air and heat .Scientific Research Applications
Antagonist of the Orphan Nuclear Receptor Nur77
- Scientific Field: Biochemistry and Molecular Biology .
- Application Summary: “4-(Di(1H-indol-3-yl)methyl)phenol”, also known as C-DIM 8, is an antagonist of the orphan nuclear receptor Nur77 (NR4A1, TR3) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: C-DIM 8 induces reactive oxygen species and ER stress in pancreatic cancer cells. It mimics the effect of Nur77 knockdown in non-small-cell lung cancer A549 and H460 cells, inhibiting cell growth and inducing apoptosis which was accompanied by decreased expression of survivin and inhibition of mTORC1 signaling .
Inhibition of Integrin-Dependent Cell Migration
- Scientific Field: Cell Biology .
- Application Summary: C-DIM 8 inhibits the expression of β1- and β3-integrin and blocks integrin-dependent breast cancer cell migration .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The inhibition of integrin expression leads to a decrease in breast cancer cell migration .
Decrease in Expression of Histone Methyltransferase G9A
- Scientific Field: Epigenetics .
- Application Summary: C-DIM 8 decreases the expression of the histone methyltransferase G9A (EHMT2) in a variety of cancer cell lines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The decrease in G9A expression could potentially affect the epigenetic regulation of gene expression in cancer cells .
Antiviral Activity
- Scientific Field: Virology .
- Application Summary: Indole derivatives, such as C-DIM 8, may possess antiviral properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The potential antiviral properties of indole derivatives could be beneficial in the treatment of viral infections .
Anti-inflammatory Activity
- Scientific Field: Immunology .
- Application Summary: Indole derivatives may have anti-inflammatory properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The potential anti-inflammatory properties of indole derivatives could be beneficial in the treatment of inflammatory conditions .
Antioxidant Activity
- Scientific Field: Biochemistry .
- Application Summary: Indole derivatives may have antioxidant properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The potential antioxidant properties of indole derivatives could be beneficial in the prevention of oxidative stress-related diseases .
Antiviral Activity
- Scientific Field: Virology .
- Application Summary: Indole derivatives, such as C-DIM 8, may possess antiviral properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The potential antiviral properties of indole derivatives could be beneficial in the treatment of viral infections .
Antimicrobial Activity
- Scientific Field: Microbiology .
- Application Summary: Indole derivatives may have antimicrobial properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The potential antimicrobial properties of indole derivatives could be beneficial in the treatment of microbial infections .
Antitubercular Activity
- Scientific Field: Pharmacology .
- Application Summary: Indole derivatives may have antitubercular properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The potential antitubercular properties of indole derivatives could be beneficial in the treatment of tuberculosis .
properties
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPDFNWJBQMXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Di(1H-indol-3-yl)methyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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